molecular formula C19H19NO4 B6664544 3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid

3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid

Cat. No.: B6664544
M. Wt: 325.4 g/mol
InChI Key: ZQQLUBZIISNLMR-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a morpholine ring through an oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with morpholine derivatives under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3,4-dihydroquinazolin-4-one
  • 2-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

Uniqueness

3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(12-14-5-4-8-16(11-14)19(22)23)20-9-10-24-13-17(20)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLUBZIISNLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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